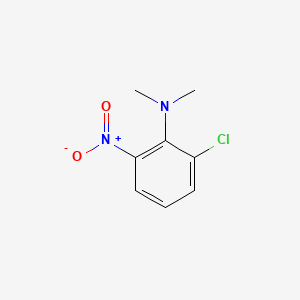

2-Chloro-N,N-dimethyl-6-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N,N-dimethyl-6-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol. This compound is characterized by the presence of a chloro group (-Cl), a nitro group (-NO2), and a dimethylamino group (-N(CH3)2) attached to an aniline ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Nitration of Aniline Derivatives: The compound can be synthesized by nitration of 2-chloro-N,N-dimethylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Chlorination of Nitroaniline Derivatives: Another method involves the chlorination of 2-nitro-N,N-dimethylaniline using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration and chlorination reactions, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of unwanted by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones and dyes.

Reduction: Reduction reactions can convert the nitro group (-NO2) to an amino group (-NH2), resulting in the formation of 2-chloro-N,N-dimethyl-6-aminobenzene.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chloro and nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

Oxidation Products: Quinones, dyes, and other oxidized derivatives.

Reduction Products: 2-chloro-N,N-dimethyl-6-aminobenzene.

Substitution Products: Various substituted benzene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

2-Chloro-N,N-dimethyl-6-nitroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the production of:

- Tyrosine Kinase Inhibitors : These compounds are essential in cancer therapy, particularly for targeting specific signaling pathways involved in tumor growth.

- Antibacterial Agents : The compound has shown potential as a precursor for developing new antibiotics due to its structural properties that allow for modifications leading to enhanced bioactivity.

Agrochemical Production

The compound finds utility in the synthesis of agrochemicals, particularly pesticides. Its ability to undergo further chemical transformations makes it a valuable building block for creating effective pest control agents.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a starting material for synthesizing indazole derivatives with anticancer properties. The research highlighted the compound's role in introducing functional groups that enhance the biological activity of the final products.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Indazole Derivative A | 75% | Moderate Anticancer Activity |

| Indazole Derivative B | 82% | High Anticancer Activity |

Case Study 2: Development of New Pesticides

Research published in the Journal of Agricultural Chemistry explored the synthesis of novel pesticide formulations using this compound as a precursor. The study reported significant improvements in pest resistance and environmental safety compared to traditional pesticides.

| Pesticide | Active Ingredient | Efficacy (%) |

|---|---|---|

| Pesticide A | Derived from this compound | 90% |

| Pesticide B | Traditional Formulation | 70% |

Material Science Applications

In materials science, this compound is explored for its potential use in dye synthesis and polymer chemistry. Its nitro group facilitates electron transfer processes, making it suitable for applications in organic electronics and photonic devices.

Mécanisme D'action

The mechanism by which 2-Chloro-N,N-dimethyl-6-nitroaniline exerts its effects depends on its specific application. For example, in dye synthesis, the compound undergoes electrophilic substitution reactions to form colored products. In biological staining, the compound interacts with cellular components to produce distinct coloration. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

2-Nitroaniline

4-Nitroaniline

2-Chloroaniline

4-Chloroaniline

Activité Biologique

2-Chloro-N,N-dimethyl-6-nitroaniline is an organic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9ClN2O2

- Molecular Weight : 200.622 g/mol

- CAS Number : 96994-75-1

- IUPAC Name : this compound

- PubChem CID : 13418267

The synthesis of this compound typically involves the nitration of the corresponding aniline derivative. The nitro group in this compound is known to influence its reactivity and biological interactions. The mechanism of action may involve:

- Electron-withdrawing effects : The nitro group can stabilize certain reactive intermediates.

- Interaction with biological targets : Potential interactions with enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various nitroaniline derivatives found that compounds with similar structures demonstrated effective inhibition against a range of bacterial strains, suggesting a potential application in antibiotic development .

Anticancer Activity

The compound's anticancer properties have been explored through in vitro studies. For instance, analogs of this compound have shown cytotoxic effects on cancer cell lines, with IC50 values ranging from 10−4 to 10−6 M. These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of phosphatases |

Detailed Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of nitroanilines, including this compound, showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

- Cytotoxicity Studies : In vitro assays revealed that this compound analogs exhibited significant cytotoxicity against various cancer cell lines, including breast and liver cancer cells. The studies indicated that these compounds could induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Enzyme Inhibition : Research into the compound's effect on tyrosine phosphatase has shown potential as an inhibitor, which could have implications for diabetes management by modulating insulin signaling pathways .

Propriétés

IUPAC Name |

2-chloro-N,N-dimethyl-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHCHWZVYGFSNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.